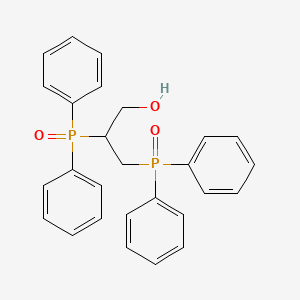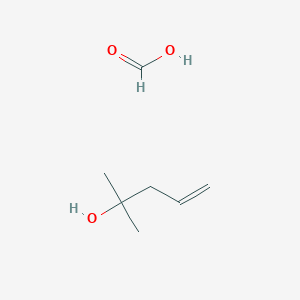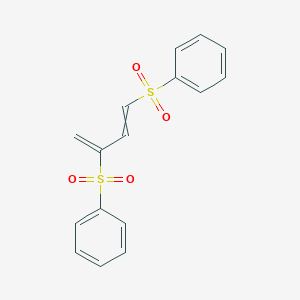![molecular formula C15H24O7 B14303057 {3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol CAS No. 112806-58-3](/img/structure/B14303057.png)
{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol is an organic compound that belongs to the class of phenylmethanols It is characterized by the presence of a phenyl ring substituted with methoxyethoxy groups and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol typically involves the reaction of 3,4-dihydroxybenzaldehyde with 2-methoxyethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions
{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-bis[(2-methoxyethoxy)methoxy]benzaldehyde or 3,4-bis[(2-methoxyethoxy)methoxy]benzoic acid.
Reduction: Formation of 3,4-bis[(2-methoxyethoxy)methoxy]phenylmethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, {3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of {3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3,4-Bis(2-(2-methoxyethoxy)ethoxy)benzaldehyde
- 3,4-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid
- 3,4-Bis(2-(2-methoxyethoxy)ethoxy)phenylmethane
Uniqueness
{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol is unique due to its specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in chemical synthesis.
特性
CAS番号 |
112806-58-3 |
|---|---|
分子式 |
C15H24O7 |
分子量 |
316.35 g/mol |
IUPAC名 |
[3,4-bis(2-methoxyethoxymethoxy)phenyl]methanol |
InChI |
InChI=1S/C15H24O7/c1-17-5-7-19-11-21-14-4-3-13(10-16)9-15(14)22-12-20-8-6-18-2/h3-4,9,16H,5-8,10-12H2,1-2H3 |
InChIキー |
LBAKJHKOFWIUSV-UHFFFAOYSA-N |
正規SMILES |
COCCOCOC1=C(C=C(C=C1)CO)OCOCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


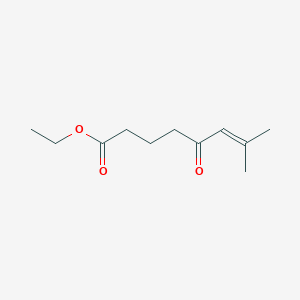
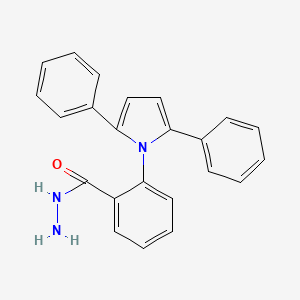
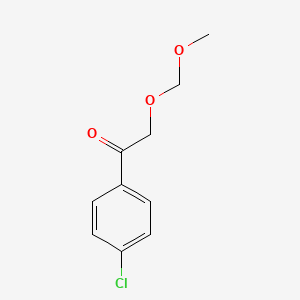
![2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile](/img/structure/B14303008.png)
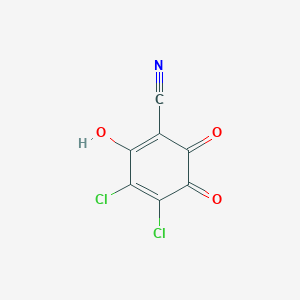
![2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate](/img/structure/B14303012.png)
![2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene](/img/structure/B14303016.png)
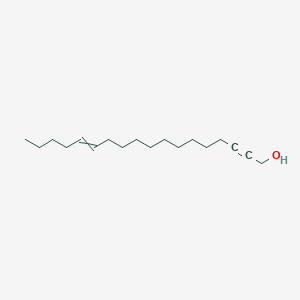
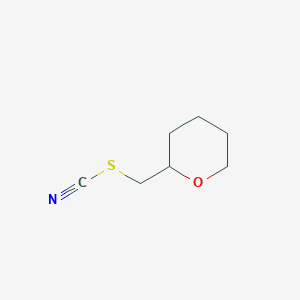
![Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate](/img/structure/B14303034.png)
![1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane](/img/structure/B14303035.png)
